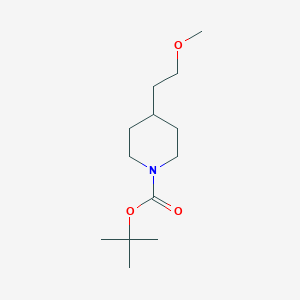

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H25NO3 . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Properties

IUPAC Name |

tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-8-5-11(6-9-14)7-10-16-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFWLBMPVPCNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621266 | |

| Record name | tert-Butyl 4-(2-methoxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509147-79-9 | |

| Record name | 1,1-Dimethylethyl 4-(2-methoxyethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509147-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-methoxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific chemical reactions. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where it contributes to the formation of biologically active compounds.

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Methoxyethyl group | Pharmaceuticals, agrochemicals |

| N-Boc-4-piperidineacetaldehyde | Boc protecting group | Drug synthesis |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethoxy group | Organic synthesis |

Biological Research

In biological research, this compound is utilized to study the structure-activity relationships of piperidine derivatives. By examining how variations in its structure affect biological activity, researchers can gain insights into the pharmacological properties of related compounds. This application is crucial for drug discovery and development, particularly in understanding interactions with biological targets such as enzymes and receptors.

Medicinal Chemistry

This compound plays a pivotal role as an intermediate in the synthesis of drugs aimed at treating neurological disorders and managing pain. Its derivatives have been explored for their potential to modulate pathways involved in these conditions, making it a key component in developing therapeutic agents .

Industrial Applications

In the chemical industry, this compound is used as a building block for producing specialty chemicals. Its unique properties enable its use in creating functional materials that meet specific performance criteria. The compound's stability and reactivity make it suitable for various applications, including the formulation of coatings, adhesives, and other functional materials.

Case Study 1: Drug Development

A study focused on optimizing piperidine derivatives highlighted the utility of this compound as a precursor for developing potent inhibitors targeting Protein Kinase B (PKB). Modifications to this compound led to enhanced selectivity and bioavailability in cellular assays, demonstrating its significance in cancer therapeutics .

Case Study 2: Agrochemical Synthesis

In agrochemical research, this compound has been employed to synthesize new herbicides with improved efficacy and reduced environmental impact. The methoxyethyl group enhances solubility and bioactivity, which are critical factors in developing effective agricultural chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound.

Comparison with Similar Compounds

- N-Boc-4-piperidineacetaldehyde

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Comparison: Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate is unique due to its specific methoxyethyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers different steric and electronic effects, making it suitable for specific synthetic applications and biological studies.

Biological Activity

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate (TBMPC) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.

Chemical Structure and Properties

TBMPC is characterized by the following chemical structure:

- Molecular Formula : C13H21NO4

- Molecular Weight : 251.31 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, which is known for its versatility in drug design, and a tert-butyl group that enhances lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of TBMPC has been reported through various methods. One notable approach involves the reaction of piperidine derivatives with tert-butyl acrylate and methoxyethyl halides. This method allows for the formation of the desired carboxylate with good yields and purity, facilitating further biological evaluations.

Pharmacological Evaluation

Research indicates that TBMPC exhibits significant biological activities, primarily in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that TBMPC can modulate inflammatory pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages. In vitro assays demonstrated that TBMPC can reduce IL-1β levels by approximately 20-30% at concentrations as low as 1 µM, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : The compound has also been evaluated for neuroprotective properties. In animal models, TBMPC demonstrated a capacity to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating neurodegenerative disorders .

Antimicrobial Activity

TBMPC's antimicrobial properties have been assessed against various bacterial strains. In vitro studies revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Effects

A study conducted on human macrophages treated with TBMPC showed a concentration-dependent inhibition of pyroptosis (a form of programmed cell death associated with inflammation). At a concentration of 10 µM, TBMPC inhibited pyroptosis by approximately 24.9%, demonstrating its effectiveness in modulating inflammatory responses .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment using murine models of neurodegeneration, TBMPC was administered prior to inducing oxidative stress. The results indicated a significant reduction in neuronal cell death compared to controls, suggesting that TBMPC may have protective effects against neurodegenerative processes .

Summary of Findings

The biological activity of this compound presents promising avenues for therapeutic applications:

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate, and how do reaction conditions affect yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperidine precursors with 2-methoxyethyl halides in solvents like dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine) is a standard approach . Temperature control (0–25°C) and reaction time optimization (4–24 hours) are critical to minimize by-products like over-alkylated species or hydrolysis products. Yields can vary from 60% to 85% depending on steric hindrance and the reactivity of intermediates .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is indispensable for confirming regiochemistry and detecting stereoisomers . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for pharmacological studies) . Thin-Layer Chromatography (TLC) is used for real-time reaction monitoring .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Use inert atmospheres (argon/nitrogen) for long-term storage. Decomposition risks include ester hydrolysis under acidic/basic conditions or elevated temperatures (>40°C) . Safety protocols mandate gloves, goggles, and fume hoods to prevent inhalation or dermal exposure .

Advanced Research Questions

Q. How can discrepancies in NMR data during derivative synthesis be resolved?

Contradictions in coupling constants or peak splitting often arise from conformational flexibility of the piperidine ring or solvent polarity effects. For example, DMSO-d₆ may stabilize chair conformations, while CDCl₃ favors boat forms, altering splitting patterns . Use variable-temperature NMR or computational modeling (DFT) to distinguish between dynamic equilibria and impurities .

Q. What strategies optimize regioselectivity in alkylation reactions involving the piperidine ring?

Regioselectivity is influenced by steric effects and protecting groups. For instance, the tert-butyl carbamate group directs electrophiles to the less hindered 4-position of the piperidine ring. Catalytic methods, such as palladium-mediated cross-coupling, enhance selectivity for methoxyethyl substitution . Kinetic vs. thermodynamic control (e.g., low vs. high temperatures) can further refine outcomes .

Q. How do conflicting HPLC purity results arise, and how can they be reconciled?

Discrepancies may stem from column choice (C18 vs. HILIC), mobile phase pH, or detection wavelength. For example, acidic mobile phases can protonate amine by-products, altering retention times. Validate methods using spiked samples with known impurities and correlate with LC-MS/MS data .

Q. What mechanistic insights explain unexpected by-products in amide coupling reactions with this compound?

Side reactions like over-alkylation or ring-opening often occur due to residual moisture or excess reagents. For example, trace water can hydrolyze the tert-butyl carbamate, generating free piperidine that reacts further. Use anhydrous conditions, molecular sieves, or scavengers (e.g., polymer-bound sulfonic acid) to suppress hydrolysis .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations and identify critical parameters (e.g., temperature, stoichiometry) .

- Structural Analysis : Combine X-ray crystallography (where feasible) with SHELXL refinement for unambiguous conformation assignment .

- Safety and Compliance : Adopt OSHA guidelines for handling hazardous intermediates (e.g., chlorinated solvents, strong bases) and document waste disposal per EPA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.